Hinnuliquinone HIV-1 Protease Inhibition: Wild-Type vs. Drug-Resistant Strain Activity Comparison
Hinnuliquinone demonstrated equipotent inhibition against both wild-type and clinically resistant HIV-1 protease. Against wild-type HIV-1 protease, the compound exhibited a Ki of 0.97 μM, while against the clinically resistant A44 strain, it showed a comparable Ki of 1.25 μM, representing only a 1.3-fold shift in potency [1]. This minimal potency differential between wild-type and resistant enzyme variants is a distinguishing characteristic relevant to resistance profiling studies.
| Evidence Dimension | HIV-1 protease inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.97 μM (wild-type); Ki = 1.25 μM (A44 resistant strain) |
| Comparator Or Baseline | Wild-type HIV-1 protease |
| Quantified Difference | 1.3-fold decrease in potency (0.97 μM → 1.25 μM) against resistant strain |
| Conditions | In vitro enzymatic assay; HIV-1 protease |
Why This Matters
This establishes hinnuliquinone as a tool compound for studying protease inhibitor resistance mechanisms where retention of activity against clinically relevant resistant variants is required.
- [1] Singh, S. B., Ondeyka, J. G., Tsipouras, N., Ruby, C., Sardana, V., Schulman, M., ... & Lingham, R. B. (2004). Hinnuliquinone, a C2-symmetric dimeric non-peptide fungal metabolite inhibitor of HIV-1 protease. Biochemical and Biophysical Research Communications, 324(1), 108-113. View Source
